molecular formula C2H4NiO5 B12321542 Nickel oxalate hydrate

Nickel oxalate hydrate

Cat. No.: B12321542
M. Wt: 166.74 g/mol
InChI Key: VRBPDNIPYNKRCU-UHFFFAOYSA-N
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Description

Nickel Oxalate Hydrate is an inorganic compound with significant research value, particularly in the development of advanced materials and energy storage solutions. Its thermal decomposition property makes it a versatile precursor for generating functional nickel-based materials. In the field of lithium-ion batteries, this compound serves as a precursor for composite anode materials. Research demonstrates that a composite of nickel and nickel oxalate, synthesized from this precursor, can deliver a high specific capacity of 552.24 mAh g−1 after 100 cycles, showcasing excellent cycling performance . The structural and morphological properties of the resulting composite are cited as key reasons for this electrochemical stability . Furthermore, this compound is central to the simple and economical "ammonia coordination method" for synthesizing fibrous metallic particles . By using this compound in this process, researchers can produce high-aspect-ratio fibrous nickel oxalate, which can subsequently be calcined to form chain-like nickel metal or nickel oxide particles that inherit this advantageous morphology . These fibrous structures are valuable due to their anisotropic properties, which can lead to better electrical conductivity, high catalytic efficiencies, and improved electron transport properties in applications such as electrode additives and electromagnetic wave absorbers . The formation mechanism is attributed to ammonia molecules coordinating with nickel atoms, influencing the crystal growth to favor an oriented structure . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H4NiO5

Molecular Weight

166.74 g/mol

IUPAC Name

nickel;oxalic acid;hydrate

InChI

InChI=1S/C2H2O4.Ni.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2

InChI Key

VRBPDNIPYNKRCU-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(=O)O)O.O.[Ni]

Origin of Product

United States

Synthetic Methodologies for Nickel Oxalate Hydrate

Aqueous Precipitation Techniques

Aqueous precipitation is the most common and straightforward approach for the synthesis of nickel oxalate (B1200264) hydrate (B1144303). This method involves the reaction of a nickel(II) ion source with an oxalate ion source in water, leading to the formation of the sparingly soluble nickel oxalate hydrate precipitate. Different variations of this technique have been developed to control the product's characteristics.

Direct Precipitation from Nickel(II) Salts and Oxalic Acid Solutions

Direct precipitation involves the direct mixing of an aqueous solution of a soluble nickel(II) salt, such as nickel chloride (NiCl₂) or nickel nitrate (B79036) (Ni(NO₃)₂), with a solution containing oxalate ions, typically from oxalic acid (H₂C₂O₄) or a soluble oxalate salt like sodium oxalate (Na₂C₂O₄). The reaction leads to the formation of a this compound precipitate. For instance, nickel oxalate dihydrate can be synthesized by adding a solution of sodium oxalate to a nickel(II) chloride solution at room temperature and a slightly acidic to neutral pH (6.0–7.2) copernicus.org. Another approach involves the reaction between ethylene glycol and nickel nitrate, where ethylene glycol is oxidized to the oxalate anion lew.ro.

Nickel(II) SaltOxalate SourcepH RangeReference
Nickel Chloride HexahydrateSodium Oxalate6.0–7.2 copernicus.org
Nickel Nitrate HexahydrateEthylene Glycol (oxidized in situ)Not specified lew.ro

Synthesis via Nickel Hydroxide Slurry Intermediates

An alternative method to direct precipitation is the use of a nickel hydroxide (Ni(OH)₂) slurry as an intermediate. In this two-step process, nickel hydroxide is first precipitated from a nickel(II) salt solution by the addition of a base, such as sodium hydroxide (NaOH) mrs-j.orgscientific.netresearchgate.netresearchgate.net. Subsequently, an oxalic acid solution is added to the Ni(OH)₂ slurry. The nickel hydroxide dissolves and reacts with the oxalate ions to form nickel oxalate dihydrate mrs-j.orgscientific.netresearchgate.netresearchgate.net. This method allows for the production of well-dispersed, non-aggregated nickel oxalate particles with a controlled morphology, such as rectangular parallelepipeds mrs-j.orgscientific.netresearchgate.netresearchgate.net. The transformation from the irregular Ni(OH)₂ particles to the crystalline nickel oxalate occurs as the pH is decreased by the addition of oxalic acid mrs-j.org.

Table 1: Synthesis Parameters for this compound via Nickel Hydroxide Slurry

Starting Nickel SaltPrecipitating Agent for Ni(OH)₂Oxalate SourceFinal pHResulting Particle MorphologyReference
NiCl₂·6H₂ONaOHH₂C₂O₄·2H₂O6.0Rectangular parallelepiped mrs-j.org
NiCl₂NaOHH₂C₂O₄1.0Rectangular parallelepiped scientific.netresearchgate.netresearchgate.net

Precipitation from Nickel Ammine Complex Ions

The morphology of the nickel oxalate precipitate can be significantly influenced by the presence of ammonia (B1221849). In this method, ammonia is added to a nickel(II) salt solution, leading to the formation of nickel ammine complex ions, such as [Ni(NH₃)ₙ]²⁺ (where n can range from 1 to 6) rsc.orgrsc.org. The color of the solution typically changes from green (indicative of the [Ni(H₂O)₆]²⁺ ion) to blue in the presence of ammonia, signifying the formation of the ammine complexes indiana.edu. The subsequent addition of an oxalate source to this solution results in the precipitation of nickel oxalate. This approach can yield different morphologies, such as needle-like or fibrous particles, which are distinct from the granular or plate-like crystals obtained from simple aqueous solutions researchgate.netrsc.orgresearchgate.net. The formation of these anisotropic structures is attributed to the coordination of ammonia molecules in the crystal lattice of the precipitate rsc.org.

Utilization of Recycled Nickel Sources

Nickel oxalate can also be synthesized from recycled materials, offering a more sustainable and economical route. One such approach utilizes a spent Ni/γ-Al₂O₃ catalyst as the nickel source tku.edu.tw. The process involves leaching the nickel from the catalyst, followed by a two-step precipitation process. The first precipitation, at a pH of 6 with sodium hydroxide, is performed to remove aluminum contaminants. The remaining nickel-rich solution is then treated with oxalic acid to precipitate nickel oxalate. This demonstrates the feasibility of producing nickel-based compounds from secondary raw materials tku.edu.twresearchgate.netresearchgate.net.

Controlled Synthesis Parameters and Their Influence on Product Characteristics

The properties of the synthesized this compound are highly sensitive to the reaction parameters. Careful control of these parameters is crucial for obtaining a product with the desired characteristics, such as a specific crystal structure, particle size, and morphology.

Regulation of Solution pH during Crystallization

The pH of the reaction solution is a critical parameter that significantly influences the crystallization process and the resulting particle characteristics. The morphology of nickel oxalate particles can be controlled by adjusting the pH. For instance, in the presence of ammonia, granular particles may form at a pH of 6.5, while rod-like particles are observed at a pH of 7.5 rsc.orgresearchgate.net. In the synthesis from a spent catalyst, the optimal pH for precipitating nickel oxalate with high purity was found to be 1 tku.edu.tw. In the nickel hydroxide slurry method, controlling the final pH at 6.0 was effective in producing non-aggregated, rectangular parallelepiped particles mrs-j.org. The solubility of nickel oxalate is also pH-dependent, with low solubility observed in the pH range of 2.0–2.5 researchgate.net.

Table 2: Influence of pH on this compound Morphology

Synthetic MethodpHResulting MorphologyReference
Ammonia Coordination6.5Granular rsc.orgresearchgate.net
Ammonia Coordination7.5Rod-like rsc.orgresearchgate.net
Ammonia Coordination8.0–9.0Dendritic google.com
Nickel Hydroxide Slurry6.0Rectangular parallelepiped mrs-j.org
From Spent Catalyst1.0Not specified (high purity) tku.edu.tw

Temperature Effects on Crystal Growth and Morphology

Temperature is a critical parameter in the synthesis of this compound, profoundly influencing nucleation, crystal growth, and the resulting morphology. Research indicates that thermal energy can dictate the shape and size of the precipitated particles. For instance, an increase in the reaction medium's temperature has been shown to transform particles from a cubic to a "toffee-like" morphology, accompanied by an increase in size jcsp.org.pk.

Specific temperature points have been identified to yield distinct particle shapes. At 353 K (80°C), large, dispersed, needle-like particles of nickel oxalate have been obtained researchgate.net. This contrasts with syntheses conducted at lower temperatures, such as 293 K (20°C), where particles were found to be smaller and cubic, measuring approximately 0.4 µm mrs-j.org. At 333 K (60°C), the morphology shifted to rectangular parallelepiped shapes with dimensions of 0.5 x 0.8 µm mrs-j.org. The reaction temperature is also a key factor in producing fibrous nickel oxalate, primarily by influencing the reaction rates; lower temperatures necessitate longer periods for the morphological transition to a fibrous structure rsc.org. Optimization studies have identified temperatures ranging from 42.5°C to 90°C as optimal for maximizing the precipitation efficiency of nickel oxalate under specific conditions researchgate.netresearchgate.net.

TemperatureObserved Crystal MorphologyParticle Size
293 K (20°C)Cubic~ 0.4 µm
333 K (60°C)Rectangular Parallelepiped0.5 x 0.8 µm
353 K (80°C)Large, dispersed needle-likeNot specified
Elevated TemperatureToffee-shapedLarger than cubic particles

Reactant Concentration and Molar Ratio Optimization

The concentration of reactants and their molar ratio are fundamental variables that control the precipitation of this compound, affecting everything from the physical state of the product to its crystalline shape. Studies have demonstrated that reactant concentration can determine whether the resulting solid is a gel or a dispersion of discrete particles jcsp.org.pk.

The molar ratio of the precursors, specifically the ratio of nickel ions to oxalate ions, directly influences the particle's growth mechanism. By manipulating this ratio, it is possible to steer the morphology of the crystals. For example, increasing the nickel ion concentration relative to the oxalate concentration has been shown to shift the particle shape from spherical to cubic jcsp.org.pk. A nickel-to-oxalate molar ratio of 4 was reported to have a particularly pronounced effect, facilitating the transition to a cubic morphology jcsp.org.pk. Optimization studies aim to find the ideal balance to maximize yield and purity; one such study identified an optimal oxalic acid to nickel mole ratio of 1.25 for achieving maximum precipitation efficiency researchgate.net.

Ni²⁺:C₂O₄²⁻ Molar RatioResulting Particle MorphologyReference
Low (e.g., 0.25, 0.66)Tiny rectangular sheets, Spherical jcsp.org.pk
4Cubic jcsp.org.pk
1.25 (Oxalic Acid:Ni)Optimized for precipitation efficiency researchgate.net

Impact of Aging and Ripening Processes

Following the initial precipitation, aging and ripening processes play a significant role in the development of the final particle characteristics. These processes involve the transformation of the initial precipitate over time in the mother liquor. A key mechanism at play during this stage is Ostwald ripening, where smaller, less stable particles dissolve and redeposit onto larger, more energetically favorable particles rsc.orgmdpi.com. This leads to a general increase in the average particle size and can result in a more uniform size distribution.

In the synthesis of fibrous nickel oxalate, an aging period of several hours at an elevated temperature (e.g., 80°C) allows for this ripening effect, where smaller fibrous particles dissolve, contributing to the growth of larger ones rsc.org. However, the necessity of a dedicated ripening step can depend on the specific reaction kinetics. In some preparations, the reaction between nickel and oxalate ions is completed rapidly (e.g., within 40 minutes), making a subsequent, prolonged ripening period unnecessary to achieve the desired crystalline form mrs-j.org. The concept of aging is broadly recognized in chemistry, where it is understood that precipitates evolve over time to reach a more stable thermodynamic state nih.gov.

Stirring Conditions and Precipitation Rate

The hydrodynamic conditions of the synthesis, primarily controlled by stirring, and the rate of precipitation are crucial in determining the morphology and aggregation of this compound particles. Stirring influences the homogeneity of the reactant concentrations in the solution, which in turn affects the supersaturation level and, consequently, the rates of nucleation and crystal growth. While factors like temperature and pH are often considered more dominant in morphological control, the stirring rate is still an important parameter that has been investigated for its influence on the final product rsc.org.

The precipitation rate, often controlled by the rate at which reactants are added, directly impacts the degree of supersaturation. A slow addition rate, for example, 0.1 mL/s, can help maintain a controlled level of supersaturation, favoring crystal growth over new nucleation and leading to larger, more well-defined crystals mrs-j.org. The duration of stirring is also a factor in optimization; a stirring duration of one hour was found to be optimal in a study focused on maximizing precipitation efficiency researchgate.net.

Advanced Synthetic Approaches

Surfactant-Free Synthesis Strategies

While surfactants are often employed as shape-directing agents in the synthesis of nanomaterials, their presence can sometimes negatively affect the performance of the final powder. Consequently, developing surfactant-free synthesis strategies for this compound is an area of active research. Such methods aim to produce uniform, monodispersed particles with controlled morphologies by carefully manipulating fundamental reaction parameters like temperature, concentration, and molar ratios, without the need for additives jcsp.org.pk.

Successful surfactant-free syntheses of porous nickel oxalate have been reported, highlighting the feasibility of creating structured materials through facile and scalable methods researchgate.net. These approaches rely on the intrinsic crystallization properties of nickel oxalate under specific conditions to achieve the desired particle characteristics. The development of these methods is part of a broader trend in materials chemistry to create complex structures, such as the sea urchin-like morphologies seen in related nickel compounds, without the use of surfactants rsc.org.

Bio-Assisted Precipitation Methods

An innovative and environmentally friendly approach to synthesizing this compound involves the use of biological systems. It has been discovered that certain microorganisms can mediate the precipitation of metal oxalates as a detoxification mechanism. Specifically, a strain of the fungus Aspergillus niger, isolated from a metal-contaminated environment, has demonstrated the ability to remove over 98% of nickel from a liquid medium by precipitating it in the form of nickel oxalate dihydrate researchgate.netnih.gov.

This bioprecipitation process is dependent on the active metabolism of the fungus nih.gov. Analytical electron microscopy has revealed that the resulting small, rectangular crystals of nickel oxalate dihydrate are localized both on the fungal cell walls and inside the cells researchgate.netnih.gov. This bio-assisted method represents a specific defense mechanism of the fungus against nickel toxicity and offers a novel route for nickel recovery and the synthesis of nickel oxalate crystals researchgate.net.

Formation Kinetics and Growth Mechanisms

Mechanistic Insights into this compound Nucleation

The initial step in the formation of this compound is nucleation, where nickel and oxalate ions in a supersaturated solution aggregate to form stable nuclei that can subsequently grow into larger crystals. Research into the nucleation of sparingly soluble salts like nickel oxalate suggests that this process is intricate, often involving multiple steps and the influence of various solution species.

One key aspect of the nucleation mechanism is the role of hydration. In aqueous solutions, Ni²⁺ ions exist as hydrated complexes, [Ni(H₂O)₆]²⁺. The formation of this compound involves the partial displacement of these coordinated water molecules by oxalate ions. Studies on analogous systems, such as the influence of nickel ions on calcium oxalate crystallization, have shown that the formation of metal-water complexes can significantly impact nucleation and crystal growth. rsc.org These hydrated nickel complexes can act as growth-directing species, influencing the final morphology of the crystals. rsc.org The transient adsorption of these Ni-water complexes onto the surface of nascent clusters can also lead to the formation of metastable phases. rsc.org

Investigations into the precipitation of mixed metal oxalates, including those containing nickel, have indicated that the nucleation process often follows a primary heterogeneous mechanism . epfl.ch This implies that nucleation is initiated on existing surfaces or impurities within the solution rather than spontaneously occurring within the bulk solution (homogeneous nucleation). This is a common pathway for many sparingly soluble salts, as it lowers the energy barrier for nucleus formation.

Furthermore, the initial precipitate in the formation of nickel oxalate may not be immediately crystalline. Evidence suggests that an amorphous nickel oxalate can form first, which then undergoes a transformation into a more stable crystalline hydrate form. rsc.org This multi-stage process is consistent with the LaMer model of precipitation, where a burst of primary nucleation is followed by a crystal growth stage. rsc.org

The presence of other species in the solution, such as ammonia, can dramatically alter the nucleation and growth mechanism. When ammonia is present, it can coordinate with nickel ions, leading to the formation of fibrous nickel oxalate. rsc.org This highlights the sensitivity of the nucleation process to the chemical environment and the potential to control crystal morphology through the use of additives. In the absence of such complexing agents, the nucleation proceeds through the direct interaction of hydrated nickel ions and oxalate ions, leading to the formation of nickel oxalate dihydrate. mrs-j.org

FactorInfluence on NucleationResearch Finding
Hydration Ni²⁺ ions exist as hydrated complexes, influencing ion aggregation and crystal structure.The formation of Ni-water complexes can direct crystal shape and lead to metastable phases. rsc.org
Nucleation Type Predominantly follows a primary heterogeneous pathway.Experimental data for mixed nickel manganese oxalates are consistent with a primary heterogeneous mechanism. epfl.ch
Initial Precipitate An amorphous phase may form prior to crystallization.Initial precipitates can be amorphous and later transform into crystalline this compound. rsc.org
Additives Complexing agents like ammonia can alter the growth mechanism and morphology.Ammonia coordination leads to the formation of fibrous nickel oxalate. rsc.org

Kinetic Modeling of Precipitation Processes

To quantify the rate of this compound formation and understand the controlling factors, various kinetic models have been applied to experimental data. These models provide a mathematical framework for describing the rates of nucleation and crystal growth as a function of parameters like supersaturation.

One study on the precipitation of mixed nickel manganese oxalates found that the crystal growth rate follows a first-order law with respect to supersaturation . epfl.ch This indicates a surface-integration-controlled mechanism, where the rate-limiting step is the incorporation of ions from the solution into the crystal lattice. epfl.ch

In a study focused specifically on the precipitation of nickel oxalate, the rate of formation was described by equations that relate the precipitation rate to the initial concentrations of nickel sulfate and oxalic acid. The proposed mechanism involved the formation and subsequent rearrangement of a complex ion.

More recent research on the synthesis of nickel oxalate from complex aqueous solutions, such as those derived from laterite ore leaching, has successfully applied the Avrami model to describe the precipitation kinetics. researchgate.net The Avrami model is often used to analyze solid-state transformations but can also be applied to precipitation processes that involve simultaneous nucleation and growth. The study determined the activation energy for the precipitation process to be 36.5221 kJ/mol, suggesting that the process is controlled by a chemical reaction. researchgate.net This value of activation energy provides insight into the temperature dependence of the precipitation rate.

Furthermore, a broader investigation into the precipitation kinetics of various divalent metal oxalates has classified the reaction mechanism for nickel oxalate as a "monooxalate pathway" . This suggests that the dominant precursor species for precipitation is the aqueous monooxalate complex, NiC₂O₄(aq).

The choice of kinetic model often depends on the specific experimental conditions, such as the level of supersaturation, temperature, and the presence of impurities. The table below summarizes some of the kinetic models and parameters found in the literature for nickel oxalate precipitation.

Kinetic ModelKey FindingsControlling MechanismActivation Energy (Ea)
First-Order Model The crystal growth rate is directly proportional to the supersaturation. epfl.chSurface IntegrationNot Reported
Avrami Model Provides a good fit for the precipitation from complex solutions. researchgate.netChemical Reaction36.5221 kJ/mol researchgate.net
Complex Ion Rearrangement The rate is dependent on the initial reactant concentrations.Formation and rearrangement of a complex ionNot Reported

Crystallographic and Structural Elucidation of Nickel Oxalate Hydrate Phases

Crystal Structure Determination of Nickel Oxalate (B1200264) Dihydrate (NiC₂O₄·2H₂O)

The crystallographic structure of nickel oxalate dihydrate (NiC₂O₄·2H₂O) reveals a complex and well-ordered coordination polymer. Its structural characterization has been the subject of various studies, providing detailed insights into its atomic arrangement and bonding. The naturally occurring mineral form of this compound is known as Andreybulakhite copernicus.orgcopernicus.org.

Nickel oxalate dihydrate crystallizes in the monoclinic system. X-ray diffraction studies have determined that it belongs to the C2/c space group. copernicus.orgcopernicus.orgresearchgate.net This symmetry indicates specific rotational and translational operations that leave the crystal structure unchanged. The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have been precisely measured. Different studies report slightly varied, but consistent, values.

Table 1: Crystallographic Data for Nickel Oxalate Dihydrate (NiC₂O₄·2H₂O)

Parameter Value (Puzan et al., 2018) researchgate.net Value (Andreybulakhite Mineral) copernicus.orgcopernicus.org
Crystal System Monoclinic Monoclinic
Space Group C2/c C2/c
a (Å) 11.7916(5) 11.8392(5)
b (Å) 5.31798(14) 5.3312(2)
c (Å) 9.7806(7) 9.8357(7)
β (°) 127.014(6) 126.723(5)
V (ų) 489.73(4) 497.59(3)

Data sourced from studies on synthetic nickel oxalate dihydrate and its natural mineral form, andreybulakhite. The parameter Z represents the number of formula units per unit cell.

Each nickel(II) ion in the structure is six-coordinate, resulting in a distorted or quasi-octahedral geometry. researchgate.netresearchgate.net The coordination sphere around the central Ni(II) atom is composed entirely of oxygen atoms. Four of these oxygen atoms are provided by two different bridging oxalate ligands, and the remaining two coordination sites are occupied by the oxygen atoms of two water molecules. researchgate.netresearchgate.net This NiO₆ arrangement forms the fundamental building block of the coordination polymer. The two coordinated water molecules are positioned perpendicular to the plane formed by the nickel ion and the oxalate groups. researchgate.net

The oxalate anion (C₂O₄²⁻) plays a crucial role as a bridging ligand, connecting the nickel centers to form the polymeric chains. researchgate.net It functions as a tetradentate, double-chelating ligand. lew.ro Specifically, it adopts a quasisymmetric bis-bidentate coordination mode, where all four of its oxygen atoms bind to metal ions. researchgate.net Each oxalate ligand chelates to one nickel center through two of its oxygen atoms and bridges to an adjacent nickel center using the other two oxygen atoms, creating a robust, chain-like structure. researchgate.netlew.ro This bridging capacity of the oxalate group is fundamental to the formation of the extended polymeric framework. researchgate.net

Water molecules are integral to the crystal structure of nickel oxalate dihydrate, existing in two distinct roles: coordinated and lattice (or crystal) water.

Coordinated Water: Two water molecules are directly bonded to each Ni(II) ion, completing its octahedral coordination sphere. researchgate.netlew.ro These water molecules occupy cis-positions in the coordination geometry. researchgate.net Their presence is crucial for stabilizing the local geometry of the metal center.

Lattice Water: While the primary formula is NiC₂O₄·2H₂O, some studies have investigated related structures with additional non-coordinated water molecules. lew.ro These molecules are not directly bonded to the nickel ions but are held within the crystal lattice by hydrogen bonds. The primary dihydrate form, however, focuses on the two coordinated water molecules which are key structural components.

An extensive three-dimensional hydrogen bonding network provides significant stability to the crystal structure. researchgate.net This network involves the coordinated water molecules and the oxygen atoms of the oxalate ligands. The hydrogen atoms of the coordinated water molecules act as donors, forming hydrogen bonds with the carboxylate oxygen atoms of the oxalate ligands in adjacent chains. copernicus.org These interactions effectively link the one-dimensional polymeric chains together, creating a stable, supramolecular architecture. copernicus.orglew.ro The presence of these strong hydrogen bonds contributes to the compound's insolubility in water. lew.ro

Structural Polymorphism and Hydrate (B1144303) Variability of Nickel Oxalate Hydrate

The structure of this compound is not monolithic, exhibiting variations in its degree of hydration and crystalline arrangement. These differences give rise to distinct phases with unique structural characteristics.

Identification of Distinct Hydrate Forms

The most commonly encountered and well-characterized form is nickel oxalate dihydrate (NiC₂O₄·2H₂O). This compound typically crystallizes in a monoclinic system. nih.gov Detailed structural analyses have identified its space group as C2/c. researchgate.net In this structure, the nickel oxalate forms a coordination polymer with a one-dimensional chain-like arrangement. researchgate.net The oxalate ion (C₂O₄²⁻) acts as a bridging ligand, while two water molecules coordinate directly to each nickel ion, completing its quasi-octahedral geometry. researchgate.net

Beyond the common dihydrate, other hydration states have been noted in the literature. For instance, a homopolynuclear compound with the empirical formula [Ni(C₂O₄)·2.5H₂O]n has been synthesized, indicating that variability in the water content of the crystal lattice is possible. lew.ro The identification of these distinct hydrate forms is crucial for understanding the material's properties, as the degree of hydration significantly influences its thermal behavior and decomposition pathways.

Table 1: Crystallographic Data for Nickel Oxalate Dihydrate (NiC₂O₄·2H₂O)

Crystal System Space Group a (Å) b (Å) c (Å) β (°) Cell Volume (ų) Ref.
Monoclinic C2/c 11.7916 5.3180 9.7806 127.014 489.73 researchgate.net

Structural Disordering and its Characterization

Detailed structural studies have revealed the presence of disorder within the nickel oxalate dihydrate crystal lattice. One investigation characterized the structure of NiC₂O₄·2H₂O (with space group C2/c) as being disordered. researchgate.net This disorder is described through the application of a displacement vector to the basis atoms, affecting a significant portion of the atoms in the structure. researchgate.net Such disorder can lead to anomalies in diffraction patterns, such as the extinction of certain lines in the X-ray powder diffraction (XRPD) pattern. researchgate.net

In some synthesis processes, the initial product can be an amorphous solid, representing a complete lack of long-range crystalline order. nih.gov For example, in an ammonia (B1221849) coordination synthesis method, the nickel oxalate first appears as an amorphous solid with no discernible diffraction peaks, which then gradually transforms into a crystalline phase. nih.gov This highlights that the degree of structural order can be highly dependent on the formation conditions.

Polymorphic Transitions and Solid-State Transformations

This compound undergoes significant solid-state transformations, particularly upon thermal treatment. The dehydration of nickel oxalate dihydrate is a key transformation process. Heating the disordered dihydrate phase leads to the formation of a disordered anhydrous phase, designated as β-NiC₂O₄. researchgate.net This transition represents a direct solid-state transformation from the hydrated precursor to an anhydrous polymorph. The resulting β-NiC₂O₄ also exhibits structural disorder, characterized by a significant fraction of shifted atoms. researchgate.net The thermal decomposition process typically begins with the evolution of water at temperatures above 150°C, initiating the conversion from the hydrated to the anhydrous state.

Structural Analysis of Anhydrous Nickel Oxalate (NiC₂O₄)

The removal of water molecules from the hydrated structures leads to the formation of anhydrous nickel oxalate, which itself exhibits polymorphism.

Determination of Anhydrous Crystal Structure

At least two distinct polymorphs of anhydrous nickel oxalate have been identified through crystallographic studies. One form, which can be considered the α-phase, possesses a monoclinic crystal structure with the space group P2₁/c. In contrast, the β-phase, formed from the thermal dehydration of the disordered dihydrate, crystallizes in a different monoclinic space group, P2₁/n. researchgate.net The existence of these two polymorphs underscores the structural versatility of the anhydrous compound.

Table 2: Crystallographic Data for Anhydrous Nickel Oxalate (NiC₂O₄) Polymorphs

Polymorph Crystal System Space Group a (Å) b (Å) c (Å) β (°) Cell Volume (ų) Ref.
α-NiC₂O₄ Monoclinic P2₁/c 5.217 5.477 6.921 118.65 -
β-NiC₂O₄ Monoclinic P2₁/n 5.8294 5.1685 5.2712 117.793 140.50 researchgate.net

Comparative Analysis of Hydrated and Anhydrous Structures

A comparative analysis reveals significant structural differences between the hydrated and anhydrous forms of nickel oxalate. The structure of nickel oxalate dihydrate is characterized by one-dimensional polymeric chains where each nickel ion is coordinated to four oxygen atoms from two bridging oxalate groups and two oxygen atoms from water molecules. researchgate.net This results in a quasi-octahedral [Ni(C₂O₄)(H₂O)₂] unit.

Thermal Decomposition Pathways and Reaction Kinetics of Nickel Oxalate Hydrate

Dehydration Processes of Nickel Oxalate (B1200264) Hydrate (B1144303)

The initial stage in the thermal decomposition of nickel oxalate hydrate involves the removal of its water of crystallization. This process is not a simple, single-step event but involves specific temperature ranges and structural changes within the material.

The dehydration of nickel oxalate dihydrate (NiC₂O₄·2H₂O) is the first major event observed upon heating. Thermal analysis techniques such as Thermogravimetry (TG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) show that this process occurs in a well-defined step. The primary dehydration stage typically occurs in the temperature range of 120°C to 270°C. researchgate.net

Studies using X-ray photoelectron spectroscopy (XPS) have monitored the process by successive annealing at various temperatures, with the dehydration stage observed between 100°C and 250°C. acs.org The highest rate of dehydration is noted at approximately 200°C. acs.orgresearchgate.net DTA curves show a characteristic endothermic peak corresponding to this water loss, with one study identifying the peak at 188°C. researchgate.net The weight loss observed in this stage corresponds to the removal of two water molecules, confirming the transition from the dihydrate to the anhydrous form. researchgate.net

Temperature Regimes for Dehydration of this compound

TechniqueTemperature Range (°C)EventReference
TG/DTA120 - 270Main dehydration step researchgate.net
XPS100 - 250Removal of crystallization water acs.org
XPS~200Highest rate of dehydration acs.orgresearchgate.net
DTA188Endothermic peak for dehydration researchgate.net

Nickel oxalate dihydrate is a coordination polymer where the oxalate ion links nickel ions to form a chain structure. researchgate.net Each nickel ion is also coordinated to two water molecules, resulting in a quasi-octahedral environment. researchgate.net During thermal dehydration, the initial crystal structure undergoes significant rearrangement as the water molecules are expelled.

The dehydration process leads to the formation of anhydrous nickel oxalate (NiC₂O₄). Research has shown that this transition involves a change in the crystal structure from the C2/c phase of the hydrated form to the P2₁/c phase of the pure, anhydrous oxalate. researchgate.net This transformation results in the formation of a disordered β-NiC₂O₄ phase. researchgate.net However, some studies suggest that the dehydration may not be entirely complete before the subsequent decomposition of the oxalate anion begins. researchgate.net It has been proposed that residual water can become occluded in the pores of the newly formed anhydrous nickel oxalate. researchgate.net

The removal of water molecules directly impacts the electronic environment of the nickel and oxygen atoms. X-ray photoelectron spectroscopy (XPS) studies have provided detailed insights into these changes. acs.orgresearchgate.net As dehydration proceeds, several Ni-related XPS characteristics are affected.

Specifically, the O/Ni atomic ratio, the full width at half-maximum (FWHM) of the Ni 2p₃/₂ and Ni LMM peaks, the Ni 2p₃/₂ binding energy, the satellite-to-Ni²⁺ peak intensity ratio, and the Ni Auger parameter all exhibit local maxima at approximately 200°C, which corresponds to the temperature of the highest dehydration rate. acs.orgresearchgate.net This indicates a significant perturbation of the electronic structure of the nickel cation as its coordination environment changes with the loss of water ligands. Furthermore, four distinct chemical states of oxygen have been identified, corresponding to the initial hydrate, the oxalate during dehydration, the partially decomposed anhydrous oxalate, and chemisorbed oxygen on the final product. acs.org

Observed Changes in XPS Characteristics During Dehydration

XPS ParameterObserved ChangeTemperature of Maximum ChangeReference
O/Ni Atomic RatioShows a local maximum~200°C acs.orgresearchgate.net
FWHM of Ni 2p₃/₂ and Ni LMM peaksShows a local maximum~200°C acs.orgresearchgate.net
Ni 2p₃/₂ Binding EnergyShows a local maximum~200°C acs.orgresearchgate.net
Satellite-to-Ni²⁺ Peak Intensity RatioShows a local maximum~200°C acs.orgresearchgate.net
Ni Auger ParameterShows a local maximum~200°C acs.orgresearchgate.net

Decomposition of Anhydrous Nickel Oxalate

Following the removal of water, the resulting anhydrous nickel oxalate undergoes decomposition at higher temperatures. This second stage is characterized by the breakdown of the oxalate anion and the formation of various solid and gaseous products.

The decomposition of anhydrous nickel oxalate typically occurs at temperatures between 320°C and 400°C. researchgate.net The final products are highly dependent on the atmosphere in which the decomposition is carried out.

In an inert atmosphere (e.g., Helium, Nitrogen): The decomposition primarily yields metallic nickel (Ni). rsc.orgmrs-j.org The reaction proceeds with the release of carbon dioxide. At temperatures above 400°C, the final product consists of metallic nickel particles that may be partially covered with surface nickel oxide (NiO), chemisorbed oxygen, and graphitic or amorphous carbon. researchgate.netacs.org

In an oxidizing atmosphere (e.g., Air): The final product is nickel oxide (NiO). researchgate.netresearchgate.net The decomposition is marked by an exothermic peak in DTA curves, for instance at 318°C. researchgate.net

The theoretical weight loss for the decomposition of anhydrous nickel oxalate to nickel oxide is approximately 39.85%, which aligns well with experimental observations. researchgate.net

Decomposition Products of Anhydrous Nickel Oxalate

AtmosphereTemperaturePrimary Solid ProductsReference
Inert (Helium)~683 K (410°C)Metallic Nickel (Ni), traces of NiO mrs-j.org
Vacuum> 400°CMetallic Ni, surface NiO, carbon researchgate.netacs.org
Air> 320°CNickel Oxide (NiO) researchgate.netresearchgate.net
Nitrogen-Metallic Nickel (Ni) rsc.org

Detailed analysis of the decomposition process, particularly under vacuum conditions, has revealed the formation of transient, intermediate species before the final products are formed. XPS analysis of the solid residue at a decomposition temperature of approximately 350°C identified an intermediate oxygen-deficient phase in addition to metallic nickel. researchgate.netacs.orgacs.org The stoichiometry of this phase has been proposed to correspond to NiC₂O₃ and/or Ni₂C₄O₇. researchgate.netacs.orgresearchgate.net Another study suggested the formation of a nonstoichiometric oxide, NiO₁₊ₓ, during decomposition in air, which is later reduced to NiO at temperatures beyond 450°C. lew.ro The existence of these intermediates indicates a complex reaction mechanism involving multiple steps in the breakdown of the anhydrous oxalate structure.

Influence of Decomposition Atmosphere (Vacuum, Air)

The atmosphere in which the thermal decomposition of this compound occurs plays a critical role in determining the final products. In an oxidizing atmosphere such as air, the decomposition process ultimately yields nickel oxide (NiO). Conversely, when the decomposition is carried out in a vacuum or an inert atmosphere, the primary solid product is metallic nickel, which may be accompanied by surface oxide layers or carbonaceous residues.

In a vacuum , the decomposition of nickel oxalate dihydrate proceeds through two main stages. The first stage is dehydration, followed by the decomposition of the anhydrous oxalate. At temperatures around 350°C in a vacuum, the decomposition product is primarily metallic nickel, along with an intermediate oxygen-deficient phase. As the temperature increases to above 400°C, the final product consists of metallic nickel particles that are partially covered with surface nickel oxide (NiO), chemisorbed oxygen, and amorphous or graphitic carbon.

In air , the decomposition pathway is different. The final product of the thermal decomposition of nickel oxalate dihydrate in air is nickel oxide (NiO). The gaseous products from the initial decomposition can influence the reaction, particularly in preventing the oxidation of the initially formed nickel. The formation of a mixture of Ni/NiO can occur depending on the thickness of the sample layer, as the gaseous products can shield the nascent nickel from oxidation.

Gas Evolution Analysis during Decomposition

Analysis of the gases evolved during the thermal decomposition of this compound provides insight into the reaction mechanism. Techniques such as mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) coupled with thermogravimetric analysis (TGA) are employed for this purpose.

The decomposition process involves the release of water vapor during the initial dehydration step. The subsequent decomposition of the anhydrous nickel oxalate leads to the evolution of carbon dioxide (CO₂) and carbon monoxide (CO). In some cases, the formation of basic nickel carbonate as an intermediate has been suggested, which would also decompose to release CO₂. The presence of residual water, even after the main dehydration step, can participate in side reactions, influencing the composition of the evolved gases.

The table below summarizes the primary gases evolved during the distinct stages of this compound decomposition.

Decomposition StageEvolved Gases
DehydrationWater (H₂O)
Anhydrous DecompositionCarbon Dioxide (CO₂), Carbon Monoxide (CO)

Kinetic Studies of Thermal Decomposition

The study of the kinetics of thermal decomposition provides crucial information about the reaction mechanism and the energy barriers involved. Non-isothermal kinetic analysis is a common approach for studying solid-state reactions like the decomposition of this compound.

Non-Isothermal Kinetic Analysis Methodologies (e.g., Friedman, Flynn–Wall–Ozawa)

Non-isothermal kinetic analysis involves heating the sample at a constant rate and monitoring the extent of conversion as a function of temperature. Several model-free (isoconversional) methods are used to determine kinetic parameters without assuming a specific reaction model.

Friedman Method : This is a differential isoconversional method that is considered more accurate as it does not involve any mathematical approximations of the temperature integral. It allows for the calculation of the activation energy at different degrees of conversion.

Flynn–Wall–Ozawa (FWO) Method : The FWO method is an integral isoconversional method. It is widely used for the analysis of thermogravimetric data to determine the activation energy of solid-state reactions. This method relies on measurements at different heating rates.

These methodologies are valuable for studying complex reactions where the mechanism may change as the reaction progresses.

Determination of Activation Energies for Dehydration and Decomposition Steps

The activation energy (Ea) is a key kinetic parameter that represents the minimum energy required for a reaction to occur. For nickel oxalate dihydrate, the decomposition involves two distinct steps: dehydration and the decomposition of the anhydrous salt, each with its own activation energy.

Using non-isothermal methods like the Friedman and Flynn–Wall–Ozawa (FWO) methods, the activation energies for the two decomposition steps of NiC₂O₄·2H₂O in air have been determined to be 171.1 ± 4.2 kJ/mol and 174.4 ± 8.1 kJ/mol, respectively. Another study, focusing on the dehydration step alone, reported an activation energy of 31.0 kcal/mol (approximately 129.7 kJ/mol) when experimental conditions were extrapolated to eliminate the inhibitory effect of water vapor.

The following table presents the activation energies for the thermal decomposition of nickel oxalate dihydrate.

Decomposition StepActivation Energy (kJ/mol)Method
Dehydration & Decomposition (Step 1)171.1 ± 4.2Friedman & FWO
Dehydration & Decomposition (Step 2)174.4 ± 8.1Friedman & FWO
Dehydration~129.7Extrapolation of rate data

Application of Kinetic Models (e.g., Prout-Tompkins, Avrami)

To gain a deeper understanding of the reaction mechanism, kinetic models are fitted to the experimental data. These models describe the reaction progress based on different assumptions about the nucleation and growth of the product phase.

Prout-Tompkins Model : This model is often applied to autocatalytic reactions, where a product of the reaction accelerates the reaction rate. The decomposition of nickel oxalate in air has been shown to fit the Prout-Tompkins law.

Avrami-Erofeyev Model : This model describes processes of nucleation and growth. The decomposition of nickel oxalate can also be described by the Avrami-Erofeyev law, which is often used for solid-state decomposition reactions. Isothermal decomposition of cobalt oxalate dihydrate, a similar compound, has also been described by the Avrami–Erofeev or Prout-Tompkins kinetic models.

The applicability of these models suggests that the decomposition of nickel oxalate involves complex processes of nucleation and growth, potentially with autocatalytic behavior.

Factors Influencing Thermal Decomposition Behavior

Several factors can influence the thermal decomposition behavior of this compound, affecting the decomposition temperatures, reaction rates, and final products.

Atmosphere : As discussed, the presence of oxygen (in air) leads to the formation of nickel oxide, while in a vacuum or inert atmosphere, metallic nickel is the primary product.

Heating Rate : In non-isothermal experiments, the heating rate affects the temperatures at which decomposition events occur. Higher heating rates generally shift the decomposition to higher temperatures.

Sample Mass and Geometry : The mass and thickness of the sample can influence the decomposition process. Gaseous products evolved during the reaction can be trapped within the sample, creating a localized atmosphere that can interact with the solid reactants and products. For instance, the gaseous products can prevent the complete oxidation of the initially formed nickel, leading to a mixture of Ni and NiO.

Presence of Water Vapor : The partial pressure of water vapor in the surrounding atmosphere can affect the dehydration kinetics.

Heating Rate and Sample Mass Effects

The rate at which the temperature is increased (heating rate) and the initial mass of the sample are critical parameters in thermogravimetric analysis (TGA) that can significantly alter the observed decomposition behavior of this compound.

Heating Rate: Studies on the thermal analysis of various compounds, a principle that applies to nickel oxalate, show that the heating rate has a direct impact on the decomposition temperatures. As the heating rate is increased, the characteristic temperatures of decomposition, including the onset temperature and the temperature of the maximum decomposition rate (visible as peaks in a derivative thermogravimetry, DTG, curve), shift to higher values umw.edu.plnetzsch.commdpi.com. This phenomenon is primarily due to heat transfer limitations; at faster heating rates, the sample temperature lags behind the furnace temperature, requiring a higher furnace temperature to achieve the same decomposition rate at the sample's core mdpi.com. While kinetic parameters like activation energy are theoretically independent of the heating rate, the methods used to calculate them from non-isothermal TGA data are designed to account for these shifts researchgate.net.

Sample Mass: The mass of the this compound sample also plays a crucial role in its decomposition kinetics. Larger sample masses can introduce several effects that alter the decomposition profile. Firstly, significant thermal gradients can form within a large sample, meaning the interior heats up more slowly than the surface. This can lead to a broadening of the decomposition temperature range osti.gov. Secondly, the gaseous products of decomposition, primarily water vapor, carbon monoxide, and carbon dioxide, must diffuse out of the sample bed. With a larger sample mass, the diffusion path is longer, and the local atmosphere within the crucible can become saturated with product gases. This can inhibit further decomposition or lead to secondary reactions, thereby affecting the observed reaction rate and temperature osti.gov. For accurate kinetic analysis, it is standard practice to use small sample masses to minimize these heat and mass transfer effects.

The following table summarizes the general effects of increasing these two parameters on the thermal decomposition profile.

ParameterEffect on Decomposition TemperatureRationale
Heating Rate Increases (Shifts to higher T)Thermal lag between the sample and the furnace; reduced time for reaction to occur at a given temperature umw.edu.plnetzsch.com.
Sample Mass Broadens decomposition range; may shift temperaturesPoor heat transfer causing thermal gradients; impediment to the diffusion of gaseous products away from the reaction interface osti.gov.

Pre-irradiation Effects on Decomposition

Exposing nickel oxalate to high-energy radiation, such as gamma (γ) rays, prior to thermal analysis can induce significant changes in its decomposition kinetics. Research has shown that pre-irradiation accelerates the thermal decomposition of dehydrated nickel oxalate astm.orgastm.orgdtic.mil.

The primary effect of γ-irradiation is the creation of crystal defects, dislocations, and reactive species within the solid lattice dtic.mil. These induced imperfections can act as preferential sites for nucleus formation, which is the initial step of the decomposition process. By increasing the number of potential nucleation sites, pre-irradiation effectively shortens or eliminates the induction period often observed in the decomposition of unirradiated crystals dtic.mil.

Studies on irradiated nickel oxalate have revealed several key findings astm.orgastm.org:

Mechanism Change: The decomposition kinetics of the irradiated salt have been found to follow the Prout-Tompkins mechanism, which describes a process of branching chain reactions where decomposition is catalyzed by the product astm.orgastm.orgnottingham.ac.uk.

Dose-Dependent Gas Liberation: The decomposition is preceded by an initial, faster deceleratory reaction. The amount of gas liberated during this initial phase is directly proportional to the total absorbed γ-ray dose astm.orgastm.org. This suggests that irradiation produces an unstable intermediate that breaks down upon heating astm.orgastm.org.

The table below summarizes the observed effects of pre-irradiation on the thermal decomposition of nickel oxalate.

EffectDescriptionMechanism
Acceleration of Decomposition The overall reaction rate is increased, and the time to complete decomposition is reduced astm.orgastm.org.Creation of defects and nuclei by radiation, which act as active sites for decomposition dtic.mil.
Kinetic Model The main acceleratory and decay periods of decomposition fit the Prout-Tompkins kinetic model astm.orgnottingham.ac.uk.The model describes autocatalysis where the product facilitates further reaction at the interface between reactant and product phases.
Initial Gas Burst An initial, rapid gas release is observed upon heating, with the quantity of gas being proportional to the radiation dose astm.orgastm.org.Decomposition of unstable intermediates or trapped radiolytic products formed during irradiation astm.orgastm.org.

Morphological Influence on Decomposition Rate and Products

The morphology, including the size and shape of the this compound precursor crystals, has a profound influence on the decomposition process and the characteristics of the final product. By controlling the synthesis conditions of the precursor, it is possible to tailor the morphology of the resulting nickel or nickel oxide particles rsc.orgresearchgate.net.

Different morphologies of nickel oxalate, such as granular, fibrous, nanosheets, or rectangular parallelepipeds, can be prepared by adjusting reaction parameters like temperature, pH, and the use of coordinating agents like ammonia (B1221849) rsc.orgresearchgate.net. These precursor morphologies directly impact the thermal decomposition in several ways:

Surface Area: High-aspect-ratio morphologies like fibers or nanosheets have a much larger surface area-to-volume ratio than granular particles. Since decomposition is often a surface phenomenon, a higher surface area can lead to an increased decomposition rate.

Product Morphology Retention: The morphology of the final product often mimics that of the precursor. This principle, known as pseudomorphism, is widely used in materials synthesis. For instance, the thermal decomposition of fibrous nickel oxalate can yield fibrous nickel or nickel oxide, preserving the high-aspect-ratio morphology rsc.org. Similarly, decomposing nanosheets of a nickel precursor can result in nanosheets of nickel oxide acs.org.

Research has demonstrated the successful synthesis of various nickel oxalate morphologies and their subsequent conversion into nickel-based products with tailored shapes.

Precursor MorphologySynthesis Method HighlightProduct MorphologyReference
Fibrous / Bar-likeAmmonia coordination method; temperature control influences aspect ratio.Fibrous Nickel (Ni) or Nickel Oxide (NiO) rsc.org
Rectangular ParallelepipedPrecipitation from Ni(OH)₂ slurry with oxalic acid at controlled temperature.Not specified, but precursor morphology is controlled. researchgate.net
Nanosheets / NanoflakesCatanionic surfactant-assisted aqueous synthesis.Spherical and Hexagonal NiO nanoparticles

This control over the final product's shape and size is critical for applications in areas such as catalysis, electronics, and energy storage, where the performance of the material is strongly dependent on its physical form.

Computational and Theoretical Investigations of Nickel Oxalate Hydrate

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and other ab initio methods are cornerstone computational techniques used to model the properties of nickel oxalate (B1200264) systems. These first-principles approaches calculate the electronic structure and energy of a system based on quantum mechanical principles, without the need for empirical parameters.

Electronic structure calculations are fundamental to understanding the chemical and physical properties of nickel oxalate. Using DFT, researchers can determine the distribution of electrons within the crystal, the nature of the orbitals, and the density of states (DOS).

For anhydrous nickel oxalate, ab initio calculations have been performed using the full potential linearized augmented plane wave (FP-LAPW) method within the framework of DFT. researchgate.net These calculations often employ the Generalized Gradient Approximation (GGA), for instance, with the PBE exchange-correlation functional, to accurately describe the system's energy and electron density. researchgate.netarxiv.org Such studies reveal the contributions of nickel, carbon, and oxygen atoms to the electronic states. The valence band is typically dominated by O 2p-derived states hybridized with Ni 3d states. researchgate.net Spin-polarized calculations are often necessary for transition metals like nickel, which have partially filled d-orbitals, to account for magnetic properties. researchgate.net

In related hydrated nickel complexes, DFT studies using hybrid functionals like B3PW91 have been employed to investigate stability and charge distribution. universepg.com These calculations show how the coordination with water molecules affects the electronic charge on the nickel ion. universepg.com While direct DFT studies on the electronic structure of the hydrated form of nickel oxalate are less common in the provided literature, the methods applied to the anhydrous form and other hydrated nickel salts serve as a blueprint for such investigations. researchgate.netuctm.edu

A crucial application of computational chemistry is the prediction of stable crystal structures through geometry optimization. This process involves calculating the forces on each atom and adjusting their positions, as well as the unit cell parameters, to find a configuration that corresponds to a minimum on the potential energy surface. crystalsolutions.euarxiv.orgliverpool.ac.uk

For anhydrous nickel oxalate (NiC₂O₄), theoretical studies have successfully predicted its monoclinic crystal structure, belonging to the P2₁/c space group. researchgate.net The optimization is performed until the forces on the atoms are negligible, resulting in theoretical lattice parameters that can be compared with experimental data from X-ray diffraction (XRD). researchgate.netresearchgate.net

The dihydrate form, NiC₂O₄·2H₂O, has a different crystal structure. Experimental data identifies it with the C2/c space group. researchgate.net In this structure, each nickel ion is coordinated with four oxygen atoms from two bidentate oxalate anions and two oxygen atoms from water molecules, resulting in a quasi-octahedral environment. researchgate.net Computational geometry optimization for this hydrated structure would involve relaxing the positions of all atoms, including those of the hydrogen atoms in the water molecules, to find the most stable arrangement.

Below is a table comparing experimental and calculated structural parameters for nickel oxalate compounds.

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Method
Anhydrous NiC₂O₄P2₁/c5.217(9)5.477(4)6.921(4)118.65(7)Experimental (XRD) researchgate.net
NiC₂O₄·2H₂OC2/c11.7916(5)5.31798(14)9.7806(7)127.014(6)Experimental (XRD) researchgate.net

Table 1: Crystallographic data for anhydrous and dihydrated nickel oxalate obtained from experimental methods. Computational geometry optimization aims to reproduce these parameters from first principles.

Computational vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. After a geometry optimization finds a stable structure, the vibrational frequencies and their corresponding normal modes can be calculated. These theoretical frequencies help in assigning the absorption bands observed in experimental spectra to specific molecular motions, such as stretching and bending of bonds. walisongo.ac.id

For the oxalate anion (C₂O₄²⁻), calculations can predict the vibrational wavenumbers for its different possible symmetries, such as the planar D₂h structure or the non-planar D₂d structure. walisongo.ac.id In the solid state, interactions with the nickel cations and water molecules in the crystal lattice influence these vibrations. A key feature of the D₂h symmetry is the mutual exclusion principle, where vibrational modes are either IR-active or Raman-active, but not both. walisongo.ac.id By comparing the calculated spectra for different configurations with experimental data for nickel oxalate hydrate (B1144303), the actual structure and symmetry of the oxalate ion within the crystal can be determined. walisongo.ac.id

Key vibrational modes for the oxalate group include:

C–O stretching

C–C stretching

C–C–O and O–C–O bending researchgate.net

Additionally, the presence of water of hydration gives rise to characteristic O–H stretching and H₂O bending vibrations. researchgate.net Theoretical calculations can predict the frequencies of these modes and how they are affected by hydrogen bonding within the crystal structure.

Analysis of Bonding Properties and Chemical Interactions

Beyond structure and energetics, theoretical calculations provide deep insights into the nature of chemical bonds and intermolecular forces. Specialized analysis methods are applied to the calculated electron density to quantify and characterize these interactions.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a rigorous method for analyzing the electron density (ρ) to partition a molecule into atomic basins. uni-rostock.dewiley.comcore.ac.uk This partitioning allows for the unambiguous calculation of atomic properties and the characterization of chemical bonds. researchgate.net The theory identifies critical points in the electron density where the gradient of ρ is zero. A bond critical point (BCP) located between two nuclei, along with the bond path connecting them, is an indicator of an interaction. scispace.com

The properties of the electron density at the BCP, such as its magnitude (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the nature of the bond.

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces) are typically characterized by low ρ(r) and a positive Laplacian (∇²ρ(r) > 0).

Shared interactions (covalent bonds) show high ρ(r) and a negative Laplacian (∇²ρ(r) < 0).

In the study of anhydrous nickel oxalate, QTAIM has been applied to the theoretically obtained electron density. researchgate.net This analysis helps to characterize the nature of the Ni–O, C–O, and C–C bonds within the crystal, distinguishing their ionic and covalent character. researchgate.netresearchgate.net

QTAIM Parameters at Bond Critical Point (BCP)Interpretation
Electron Density (ρ)Indicates the strength of the bond.
Laplacian of Electron Density (∇²ρ)Distinguishes between shared (covalent, ∇²ρ < 0) and closed-shell (ionic, ∇²ρ > 0) interactions.
Total Energy Density (H)A negative value for H at the BCP is a further indicator of covalent character.

Table 2: Key parameters from the Quantum Theory of Atoms in Molecules (QTAIM) used to analyze chemical bonding.

The concepts of bond order and bond valence provide further chemical intuition into the strength and nature of bonding. These models can be applied using data from both experimental crystal structures and theoretical calculations. researchgate.net

Bond Order Models: Several models exist to calculate bond order from the properties of the electron density at the bond critical point, providing a quantitative measure of the number of chemical bonds between two atoms. These theoretical bond orders can be used to assess the relative strengths of different bonds within the nickel oxalate structure. For instance, analysis of anhydrous nickel oxalate has shown that the C–C bond is the weakest, which has implications for its thermal decomposition pathway. researchgate.net

Bond Valence Model (BVM): The BVM is a simpler, empirical model that relates the length of a bond to its valence. The bond valence sum for a given atom is calculated by summing the valences of all its bonds, and this sum should be close to the atom's formal oxidation state. By applying the BVM to the experimentally determined or computationally optimized crystal structure of nickel oxalate hydrate, one can check the consistency of the bonding network and identify strained or unusual coordination environments. researchgate.net

Elucidation of Interatomic and Intermolecular Interactions

Computational studies offer significant insights into the intricate network of interatomic and intermolecular interactions that govern the structure and properties of this compound. The crystal structure of nickel oxalate dihydrate (NiC₂O₄·2H₂O) reveals a coordination polymer arrangement. In this structure, each nickel(II) ion is in a quasi-octahedral 6-fold coordination environment. The oxalate ion (C₂O₄²⁻) acts as a bridging ligand, coordinating to the nickel ions, while two water molecules complete the coordination sphere. researchgate.net

Theoretical investigations, including Density Functional Theory (DFT), can be employed to analyze the electronic structure and bonding within this framework. While specific DFT studies comprehensively detailing all non-covalent interactions in the dihydrate are not extensively available in the reviewed literature, the foundational crystal structure provides a basis for understanding these interactions. The key interactions at play include:

Ionic/Covalent Bonds: The primary interactions are the coordination bonds between the nickel(II) cation and the oxygen atoms of both the oxalate anion and the water molecules. These Ni-O bonds have significant ionic and covalent character.

Hydrogen Bonding: A crucial intermolecular force in this compound is hydrogen bonding. The coordinated water molecules act as hydrogen bond donors, forming hydrogen bonds with the oxygen atoms of the oxalate anions of neighboring chains. This network of hydrogen bonds plays a vital role in stabilizing the crystal lattice.

A DFT study on the anhydrous form of nickel oxalate (β-NiC₂O₄) has provided valuable information on the relative strengths of the covalent bonds within the oxalate moiety. researchgate.net This study indicated that the C-C bond is the weakest in the structure, a finding that has significant implications for its thermal decomposition pathway. researchgate.net

Table 1: Key Interatomic and Intermolecular Interactions in this compound

Interaction TypeParticipating Atoms/GroupsRole in Crystal Structure
Coordination Bonds Ni²⁺ and Oxygen (from C₂O₄²⁻ and H₂O)Forms the primary polymeric chains.
Hydrogen Bonds Hydrogen (from H₂O) and Oxygen (from C₂O₄²⁻)Links the polymeric chains, providing 3D stability.
Van der Waals Forces All atomsContributes to the overall crystal packing and stability.

Theoretical Studies on Thermal Decomposition Pathways

The thermal decomposition of this compound is a multi-step process that has been investigated through various experimental techniques. Theoretical studies, although less common in the literature for this specific compound, provide a framework for understanding the underlying mechanisms at a molecular level. The decomposition generally proceeds in two main stages: dehydration followed by the decomposition of the anhydrous nickel oxalate.

Energy Landscape Mapping for Dehydration and Decomposition

The dehydration of nickel oxalate dihydrate is an endothermic process, requiring energy input to break the Ni-OH₂ bonds and disrupt the hydrogen bonding network. Experimental studies have determined the activation energy for this dehydration step. For instance, an activation energy of 31.0 kcal/mol (approximately 129.7 kJ/mol) has been reported, which represents the energy barrier that must be overcome for the water molecules to be released. rsc.orgresearchgate.net

The subsequent decomposition of anhydrous nickel oxalate is a more complex process. It involves the breaking of covalent bonds within the oxalate anion and the Ni-O coordination bonds. This stage is often exothermic. researchgate.net Kinetic analyses of this step under non-isothermal conditions have yielded activation energies in the range of 171.1 ± 4.2 kJ/mol and 174.4 ± 8.1 kJ/mol for the two decomposition steps observed in air. researchgate.net These values represent the energy barriers for the breakdown of the anhydrous salt into its final products.

Table 2: Experimentally Determined Activation Energies for the Thermal Decomposition of this compound

Decomposition StepActivation Energy (kJ/mol)
Dehydration ~129.7
Decomposition of Anhydrous Oxalate 171.1 ± 4.2
Decomposition of Anhydrous Oxalate 174.4 ± 8.1

Simulation of Mechanistic Steps in Solid-State Reactions

Simulating the mechanistic steps of solid-state reactions, such as the thermal decomposition of this compound, presents significant computational challenges. However, the combination of experimental evidence and theoretical principles allows for the construction of plausible reaction mechanisms.

Dehydration: The first step is the removal of the two water molecules. This process is believed to initiate at nucleation sites on the crystal surface and then proceed inwards. The reaction can be represented as:

NiC₂O₄·2H₂O(s) → NiC₂O₄(s) + 2H₂O(g)

Experimental studies have shown that this dehydration phase may not be entirely complete before the onset of oxalate decomposition, with some residual water potentially being occluded in the pores of the anhydrous nickel oxalate. researchgate.net This trapped water may influence the subsequent decomposition pathway. researchgate.net

NiC₂O₄(s) → Ni(s) + 2CO₂(g)

In the presence of air, the final solid product is typically nickel oxide (NiO). researchgate.net The decomposition process is complex and may involve the formation of intermediate species. acs.org X-ray photoelectron spectroscopy (XPS) studies have suggested the formation of an intermediate oxygen-deficient phase with a stoichiometry corresponding to NiC₂O₃ and/or Ni₂C₄O₇ before the final formation of metallic nickel or nickel oxide. acs.org

Nanomaterial Synthesis and Morphological Control from Nickel Oxalate Hydrate Precursors

Synthesis of Nickel Oxalate (B1200264) Nanocrystals and Nanostructures

The synthesis of nickel oxalate nanocrystals and nanostructures can be achieved through various chemical precipitation methods. A common approach involves the reaction between a nickel salt, such as nickel chloride or nickel nitrate (B79036), and oxalic acid or a soluble oxalate salt. The morphology and dimensions of the resulting nickel oxalate particles are highly sensitive to the reaction conditions.

A straightforward method for producing nickel oxalate nanostructures involves the chemical reaction of oxalic acid with a nickel foil in different organic solvents or water. This facile approach can yield grass-like structures of nickel oxalate within a short duration of 30 minutes across all tested solvents. Interestingly, the introduction of a small quantity of water into certain organic solvents can lead to the formation of nickel oxalate nanowires.

Control over Particle Size and Size Distribution

The dimensions of nickel oxalate nanoparticles can be systematically controlled by adjusting key reaction parameters. For instance, the preparation of nickel oxalate dihydrate particles from a nickel hydroxide slurry allows for size control by manipulating the preparation temperature. An increase in temperature generally leads to larger particle sizes.

The use of reverse micelles offers another effective route for tuning particle size. In this method, the size of the nanoparticles is influenced by the choice of surfactant. For example, changing the surfactant from cetyltrimethylammonium bromide (CTAB) to Triton X-100 can result in a significant decrease in particle size, yielding nanoparticles of approximately 5 nm. This is attributed to the larger headgroup of Triton X-100, which creates a greater barrier to the exchange of materials between micelles, thus limiting particle growth.

ParameterConditionResulting Particle Size
Temperature 298 K~440 nm
Temperature 333 K~770 nm
Surfactant CTABNanorods
Surfactant Triton X-100~5 nm nanoparticles
Surfactant Tergitol~50 nm nanocubes

Formation of Dispersed Nanoparticles

Achieving a well-dispersed suspension of nanoparticles is crucial for many applications. Aggregation can be minimized by carefully controlling the precipitation process. One effective method involves the synthesis from a nickel hydroxide (Ni(OH)₂) slurry by the controlled addition of an oxalic acid solution. By maintaining a pH of 1 for the oxalic acid solution and a slow dropping rate, finely dispersed nickel oxalate dihydrate particles can be formed without significant aggregation. This process has been shown to be effective over a temperature range of 298-333 K.

The use of surfactants not only controls particle size but also aids in their dispersion. The surfactant molecules adsorb onto the surface of the nanoparticles, preventing them from clumping together through steric or electrostatic repulsion.

Morphology-Controlled Fabrication

The shape of nickel oxalate hydrate (B1144303) nanocrystals can be tailored to produce a variety of morphologies, including rectangular parallelepipeds, needles, fibers, spheres, and cubes. This morphological control is primarily achieved by manipulating the reaction kinetics and the chemical environment during nucleation and growth.

Preparation of Rectangular Parallelepiped Particles

Uniform, non-aggregated rectangular parallelepiped particles of nickel oxalate dihydrate can be synthesized via a transformation reaction using a Ni(OH)₂ precipitate. By controlling the pH during the mixing process of the Ni(OH)₂ slurry and oxalic acid solution, it is possible to produce well-dispersed particles. Specifically, adding an oxalic acid solution with a pH of 1 to the slurry results in the formation of rectangular parallelepiped particles with an average long axis length of approximately 440 nm and a standard deviation of 40 nm. The size of these particles can be further controlled by adjusting the preparation temperature within the range of 298 to 333 K. researchgate.net

Control over Spherical and Cubic Shapes

The synthesis of spherical and cubic nickel oxalate nanoparticles can be achieved through controlled precipitation by carefully adjusting the molar ratio of the precursor salts. The morphology can be tuned from spherical to cubic by increasing the concentration of nickel ions in the reaction mixture at room temperature. A higher concentration of oxalate ions can inhibit the secondary nucleation, allowing the primary particles to grow on all faces and adopt a cubic morphology.

The use of surfactants in a reverse micelle system also provides excellent control over these shapes. For instance, employing Tergitol as the surfactant can lead to the formation of nanocubes with dimensions of approximately 50 nm. researchwithrowan.com Conversely, spherical particles are often obtained at higher precursor salt concentrations, where non-directional aggregation of primary particles is favored.

MorphologyKey Synthesis Parameters
Rectangular Parallelepiped Reaction of Ni(OH)₂ slurry with oxalic acid (pH 1)
Needle-like/Fibrous Ammonia (B1221849) coordination method, pH control (pH > 7.5)
Spherical High precursor salt concentration
Cubic Increased nickel to oxalate ion ratio; Tergitol surfactant in reverse micelles

Parametric Control over Nanomaterial Morphology

The morphology of nanomaterials derived from nickel oxalate hydrate precursors can be precisely engineered by adjusting key reaction parameters. These include the pH and temperature of the solution, the concentration and addition rates of reactants, and the introduction of organic modifiers. Each of these factors plays a critical role in the nucleation and growth stages of the crystal, thereby influencing the final shape and size of the particles.

Influence of Solution pH and Temperature on Shape

The pH and temperature of the reaction medium are fundamental parameters that significantly influence the morphology and crystal structure of nickel oxalate. Studies have shown that variations in these conditions can lead to distinct shapes. For instance, at a constant temperature, adjusting the pH of the initial stock solutions from 6.5 to 10.5 results in morphological changes of the nickel oxalate particles researchgate.net. Similarly, temperature variations between 25°C and 90°C, while keeping other conditions constant, also alter the particle shape researchgate.net.

The size of the nickel oxalate dihydrate particles can also be controlled by the preparation temperature. Research has demonstrated that finely dispersed, rectangular parallelepiped-shaped particles can be formed within a temperature range of 298 K to 333 K (25°C to 60°C) researchgate.net. The particle size is controllable within this temperature range, with lower temperatures generally favoring the formation of smaller particles researchgate.net. The thermal stability of the resulting nanomaterials, such as nickel oxide (NiO), can also be affected by the synthesis temperature of the precursor. For example, NiO obtained from a precursor synthesized at 40°C has been shown to be more thermally stable than that from a precursor synthesized at 20°C researchgate.net.

ParameterValueObserved Morphology/EffectSource
pH 6.5 - 10.5Varied particle morphologies researchgate.net
Temperature 25°C - 90°CVaried particle morphologies researchgate.net
Temperature 298 K - 333 KControllable size of rectangular parallelepiped particles researchgate.net
Temperature 20°C vs 40°CPrecursor synthesis temperature affects thermal stability of final NiO researchgate.net

Role of Reactant Concentration and Addition Rates

The concentration of reactants is a critical factor in determining the final morphology of the synthesized particles. By adjusting the molar ratio of the nickel salt to the oxalate, it is possible to transform the particle shape from spherical to cubic jcsp.org.pk. Specifically, a nickel to oxalate molar ratio of 4 was found to induce this change, as the specific oxalate ion concentration prevented secondary nucleation and promoted growth on the primary particles to form a cubic morphology jcsp.org.pk. High concentrations of the nickel cation can lead to a high rate of nucleation, which may result in a loss of control over crystal growth jcsp.org.pk. The concentration of the nickel precursor also has a direct impact on the size of the final nickel nanoparticles, with increasing Ni²⁺ concentration leading to larger particle diameters mdpi.com.

The rate at which reactants are introduced into the solution also plays a significant role. For example, preparing nickel oxalate dihydrate particles by dropping an oxalic acid solution at a controlled rate of 1 ml min⁻¹ into a nickel hydroxide slurry resulted in the formation of rectangular parallelepiped-shaped particles with a size of approximately 440 nm researchgate.net. This controlled addition influences the kinetics of precipitation, affecting the nucleation and growth processes that define the final particle morphology.

Effects of Organic Modifiers and Additives

Organic modifiers, such as surfactants and polymers, are widely used to control the size and shape of nanoparticles synthesized from nickel oxalate precursors. These molecules can selectively bind to different crystal faces, promoting or inhibiting growth in specific directions, thus leading to anisotropic structures mdpi.comnih.gov.

The choice of surfactant has a profound effect on the resulting morphology. In a reverse micelle synthesis, using cetyltrimethylammonium bromide (CTAB) as the surfactant and solvents like n-hexane or cyclohexane can produce nanorods of nickel oxalate researchwithrowan.comresearchgate.net. However, changing the surfactant to TX-100 can yield nanoparticles around 5 nm in size, while using Tergitol can result in nanocubes of about 50 nm researchwithrowan.comresearchgate.net. The larger headgroup of a surfactant like TX-100 creates a greater barrier to exchange between droplets, leading to smaller particles researchwithrowan.comresearchgate.net.

Other organic modifiers have been used in the reduction of nickel oxalate to metallic nickel nanoparticles. The presence of citric acid, CTAB, Tween 40, or d-sorbitol during the reduction with hydrazine hydrate leads to the formation of spherical nickel nanoparticles with varying sizes and structures nih.govresearchgate.netacs.orgresearchgate.net.

Organic ModifierPrecursor SystemResulting Morphology/SizeSource
Citric Acid Nickel Oxalate + Hydrazine HydrateSpherical Ni Nanoparticles (~9 nm) researchgate.net
CTAB Nickel Oxalate + Hydrazine HydrateSpherical Ni Nanoparticles (~64 nm) researchgate.net
Tween 40 Nickel Oxalate + Hydrazine HydrateSpherical Ni Nanoparticles (~297 nm) researchgate.net
d-sorbitol Nickel Oxalate + Hydrazine HydrateSpherical Ni Nanoparticles (~339 nm) researchgate.net
CTAB Reverse Micelle SynthesisNickel Oxalate Nanorods researchwithrowan.comresearchgate.net
TX-100 Reverse Micelle SynthesisNickel Oxalate Nanoparticles (~5 nm) researchwithrowan.comresearchgate.net
Tergitol Reverse Micelle SynthesisNickel Oxalate Nanocubes (~50 nm) researchwithrowan.comresearchgate.net

Applications of this compound as a Precursor for Advanced Materials

This compound is a valuable intermediate for producing a range of advanced nickel-based materials. Its primary application lies in its role as a precursor that can be thermally decomposed to yield either nickel oxide (NiO) or metallic nickel (Ni) nanoparticles, depending on the conditions of the heat treatment. The morphology of the initial nickel oxalate particles often influences the final morphology of the resulting nanomaterial materialsciencejournal.orgmaterialsciencejournal.org.

Fabrication of Nickel Oxide (NiO) Nanoparticles and Composites

Nickel oxalate is a commonly used precursor for the synthesis of nickel oxide (NiO) nanoparticles. A frequent method involves the thermal decomposition of the oxalate. For instance, NiO nanoparticles can be produced by decomposing nickel oxalate particles that were previously synthesized with controlled morphologies like nanorods or nanocubes researchwithrowan.com.

Another approach is the self-propagating low-temperature combustion method, where nickel oxalate is mixed with a fuel, such as polyethylene glycol (PEG), and heated materialsciencejournal.orgmaterialsciencejournal.orgupdatepublishing.com. This process involves the initial melting and frothing of the PEG, followed by ignition, which results in the formation of high-surface-area NiO updatepublishing.com. This combustion synthesis route is considered an effective way to convert the precursor into NiO nanoparticles, with resulting particle sizes in the range of 20 to 40 nm updatepublishing.com. The morphology of the NiO particles is influenced by the precursor, which in turn affects the material's electrical and spectroscopic properties materialsciencejournal.orgmaterialsciencejournal.org.

Production of Metallic Nickel Nanoparticles

Metallic nickel nanoparticles can also be produced from nickel oxalate precursors through different routes. One method is the direct thermal decomposition of nickel oxalate dihydrate in an inert atmosphere. Heating the precursor to 683 K (410°C) has been shown to yield a metallic nickel powder where the particles retain a rectangular parallelepiped shape, similar to, but slightly smaller than, the precursor particles mrs-j.org. Similarly, heating fibrous nickel oxalate at 400°C in an argon atmosphere can produce chain-like nickel structures rsc.org.

Alternatively, metallic nickel nanoparticles can be synthesized via a wet chemical reduction process. In this method, nickel oxalate is reduced using a chemical agent like hydrazine hydrate in the presence of organic modifiers nih.govresearchgate.netacs.orgresearchgate.net. This approach allows for the synthesis of spherical nickel nanoparticles with controlled sizes, which have shown high catalytic activity nih.govresearchgate.net.

Synthesis of Mixed-Metal Oxides and Alloys (e.g., Fe-Ni alloys)

This compound serves as a versatile precursor for the synthesis of complex nanomaterials, including mixed-metal oxides and alloys. The thermal decomposition of co-precipitated mixed-metal oxalates provides a low-temperature route to produce highly homogeneous, fine-grained powders with controlled stoichiometry. This method is advantageous over traditional ceramic techniques, which often require high temperatures that can lead to sintering and a loss of fine particle properties.

The co-precipitation of metal oxalates is a key step in this process, allowing for the simultaneous and controlled precipitation of multiple metal cations in a desired ratio. By carefully controlling experimental conditions such as pH, temperature, and solvent, it is possible to obtain a homogeneous precursor, which upon calcination, yields a well-interspersed mixed-metal oxide. For instance, the pH must be kept low enough (typically below 5) to prevent the formation of metal hydroxides.

Synthesis of Mixed-Metal Oxides

The oxalate co-precipitation method has been successfully employed to synthesize a variety of mixed-metal oxides. Thermal decomposition of the mixed-metal oxalate precursor leads to the evolution of gaseous products, resulting in the formation of high-surface-area mixed oxides.

For example, zinc manganites (ZnₓMn₃₋ₓO₄) have been synthesized by the thermal decomposition of oxalate precursors in air at temperatures between 400°C and 900°C. lew.ro At 400°C, the resulting oxides crystallize in a tetragonal spinel structure, regardless of the composition. lew.ro Similarly, the metastable spinel Ni₁.₅Mn₁.₅O₄ can be prepared via the oxalate route. lew.ro

This method is also utilized in the synthesis of precursor powders for nickel-rich cathode materials like Nickel Cobalt Manganese (NCM) oxides used in lithium-ion batteries. scientific.net High-crystalline oxalate dihydrate precipitates containing nickel, cobalt, and manganese are first synthesized, and subsequent thermal decomposition yields the desired mixed-metal oxide precursor. scientific.net

Mixed-Metal OxidePrecursorSynthesis ConditionsResulting Structure/PropertiesReference
Zinc Manganites (ZnₓMn₃₋ₓO₄)Co-precipitated Zinc and Manganese OxalatesThermal decomposition in air (400°C - 900°C)Tetragonal spinel structure at 400°C lew.ro
Nickel Manganite (Ni₁.₅Mn₁.₅O₄)Co-precipitated Nickel and Manganese OxalatesHeating above 450°C in airMetastable spinel, stable up to ~770°C lew.ro
Nickel Cobalt Manganese (NCM) OxideCo-precipitated Ni, Co, Mn Oxalate DihydrateThermal decomposition of the oxalate precipitateFine metal oxide precursor powders for Ni-rich cathodes scientific.net

Synthesis of Fe-Ni Alloys

This compound is also a crucial precursor for the synthesis of iron-nickel (Fe-Ni) alloys, which are widely used as soft magnetic materials. nih.gov The synthesis process typically involves the thermal decomposition of a co-precipitated iron-nickel oxalate precursor.

The thermal decomposition of the mixed oxalate can be followed by a reduction step. For instance, Fe-Ni alloys have been prepared from the thermal decomposition of metallic nitrates at 400°C, which results in a mixture of NiO and Fe₂O₃ oxides. This oxide mixture is then reduced at 700°C under a hydrogen atmosphere to form the Fe-Ni alloy. researchgate.net

The atmosphere during thermal decomposition plays a critical role in the final product. By adjusting the oxygen partial pressure, it is possible to synthesize either a nearly pure Fe₆₄Ni₃₆ Invar powder or a composite powder of Fe₅₀Ni₅₀-Fe₃O₄. researchgate.net The composite material consists of an intimate mixture of submicronic grains of the Fe₅₀Ni₅₀ alloy and magnetite (Fe₃O₄). researchgate.net

Furthermore, bimetallic nickel-iron nanoparticles (nNi-Fe) can be synthesized through the aqueous-phase reduction of a mixture of ferrous sulfate and nickel(II) sulfate solutions. nih.gov These bimetallic nanoparticles have shown enhanced reactivity in various applications. nih.govnih.govrsc.org The ammonia coordination method can also be used to prepare fibrous iron-nickel oxalate, which can then be decomposed to produce fibrous Fe-Ni alloy powders. rsc.orgnih.gov

Fe-Ni Alloy/CompositePrecursorSynthesis MethodKey FindingsReference
Fe-Ni AlloysCo-formed NiO and Fe₂O₃ from nitratesThermal decomposition at 400°C followed by H₂ reduction at 700°CSuccessful synthesis of Fe-Ni alloys with distinct compositions researchgate.net
Fe₆₄Ni₃₆ Invar PowderCo-precipitated iron-nickel oxalateThermal decomposition with modified oxygen partial pressurePreparation of nearly pure Invar powder researchgate.net
Fe₅₀Ni₅₀-Fe₃O₄ Composite PowderCo-precipitated iron-nickel oxalateThermal decomposition with modified oxygen partial pressureFormation of a composite with submicronic grains of alloy and oxide researchgate.net
Bimetallic Nickel-Iron Nanoparticles (nNi-Fe)Ferrous sulfate and nickel(II) sulfateAqueous-phase reductionEnhanced reactivity compared to nZVI nih.gov
Fibrous Fe-Ni Alloy PowderFibrous iron-nickel oxalateAmmonia coordination method followed by decompositionSynthesis of alloy powders with a fibrous morphology rsc.orgnih.gov

Advanced Characterization Methodologies in Nickel Oxalate Hydrate Research

X-ray Diffraction (XRD) Techniques

X-ray diffraction stands as a cornerstone for the solid-state characterization of nickel oxalate (B1200264) hydrate (B1144303), providing fundamental information about its crystalline nature.

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity

Powder X-ray Diffraction (PXRD) is the primary technique for the routine identification and assessment of the phase purity of synthesized nickel oxalate hydrate. The resulting diffraction pattern, a fingerprint of the crystalline material, is compared against standard patterns in databases, such as those from the International Centre for Diffraction Data (ICDD). For nickel oxalate dihydrate (NiC₂O₄·2H₂O), the experimental PXRD patterns are typically matched with a standard reference pattern (e.g., ICDD card no. 00-025-0581) to confirm its formation. copernicus.org This method is effective in distinguishing the desired product from potential impurities or other phases that may form during synthesis. The presence of sharp, well-defined peaks in the diffractogram is indicative of a highly crystalline material.

In-Situ and High-Temperature X-ray Diffraction for Phase Transitions

The thermal behavior of this compound, particularly its dehydration and subsequent decomposition, is critical for its application as a precursor. In-situ and high-temperature X-ray diffraction are powerful techniques to monitor these phase transitions in real-time. By recording diffraction patterns as the sample is heated, researchers can identify the temperatures at which structural changes occur and determine the crystalline phases of the resulting products.

A temperature-programmed X-ray diffraction (TP-XRD) study on the non-isothermal decomposition of NiC₂O₄·2H₂O under an inert atmosphere revealed a two-stage process. researchgate.net The first stage corresponds to the dehydration of the precursor to form anhydrous nickel oxalate (NiC₂O₄). The second stage involves the decomposition of the anhydrous intermediate into metallic nickel. researchgate.net These in-situ studies are crucial for understanding the transformation mechanism and for designing calcination processes to produce nickel or nickel oxide powders with desired characteristics.

Rietveld Refinement for Crystal Structure Parameters

Rietveld refinement is a sophisticated analytical method applied to powder diffraction data to refine the crystal structure model of a material. wikipedia.orgias.ac.in It uses a least-squares approach to fit a calculated theoretical diffraction profile to the entire measured experimental pattern. This allows for the precise determination of lattice parameters, atomic coordinates, and other structural details from PXRD data, which is particularly useful when single crystals are unavailable. wikipedia.org

For anhydrous nickel oxalate, Rietveld refinement of XRD data was employed to perform structural, qualitative, and quantitative phase analyses. researchgate.net In the case of nickel oxalate dihydrate, structural data, including unit cell parameters, have been determined from powder diffraction data, available in resources like the Crystallography Open Database.

Table 1: Crystal Structure Parameters of Nickel Oxalate Dihydrate from Powder Diffraction Data.
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)11.7916 (± 0.0005)
b (Å)5.31798 (± 0.00014)
c (Å)9.7806 (± 0.0007)
β (°)127.014 (± 0.006)
Cell Volume (ų)489.73 (± 0.06)

Electron Microscopy

Electron microscopy techniques are indispensable for visualizing the micromorphology and particle characteristics of this compound powders, which are crucial properties for their subsequent processing and application.

Scanning Electron Microscopy (SEM) for Morphology and Size Distribution

Scanning Electron Microscopy (SEM) is widely used to investigate the surface topography, morphology, and size distribution of this compound particles. SEM analysis has revealed that the morphology of these particles can be significantly influenced by the synthesis conditions, such as temperature, pH, and the presence of additives. copernicus.org

Different studies have reported a variety of morphologies for this compound, including:

Rectangular Parallelepipeds: Particles with dimensions of approximately 0.4 x 0.8 µm have been observed.

Fibrous Structures: A simple one-step method mixing sodium oxalate and nickel chloride solutions in the presence of ammonia (B1221849) can produce nickel oxalate with a fibrous micro-morphology. rsc.org

Agglomerated Nanoparticles: In some preparations, particles can appear as agglomerates of smaller, irregular nanoparticles.

The ability to control these morphological features is important as they can affect the properties of the final product derived from the thermal decomposition of the oxalate precursor.

Table 2: Observed Morphologies of this compound via SEM.
MorphologyTypical DimensionsReference
Rectangular Parallelepiped~0.4 µm x 0.8 µm researchgate.net (Implied from general studies)
FibrousHigh aspect ratio rsc.org
Agglomerated NanoparticlesVariable copernicus.org

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization and analysis of the nanostructural features of this compound. This technique provides high-resolution imaging, allowing for detailed examination of particle morphology, size distribution, and crystalline structure.

Key Findings from TEM Analysis:

Morphology: TEM studies have identified various morphologies of this compound, including nanoflakes, nanosheets, and fibrous structures. The specific morphology can often be controlled by the synthesis conditions.

Particle Size: The technique allows for precise measurement of nanoparticle dimensions. For instance, nickel oxide (NiO) nanoparticles derived from nickel oxalate have been characterized with average sizes ranging from 5 to 10 nm.

Crystallinity: HRTEM and SAED patterns are used to confirm the crystalline structure of the material, providing information about the arrangement of atoms within the nanoparticles.

Spectroscopic Techniques

Spectroscopic methods are fundamental in probing the chemical bonding, elemental composition, and electronic properties of this compound.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within this compound. The infrared spectrum provides a molecular fingerprint, revealing the presence of oxalate ions, water of hydration, and metal-oxygen bonds.

The FT-IR spectrum of nickel oxalate dihydrate typically exhibits characteristic absorption bands corresponding to the different vibrational modes of its components. These include the stretching and bending vibrations of water molecules, and the symmetric and asymmetric stretching and bending vibrations of the C=O and C-O bonds within the oxalate group, as well as the Ni-O bond vibrations. The presence of bands in the high-frequency region (around 3000-3600 cm⁻¹) is indicative of the O-H stretching vibrations of the water of hydration.

Table 1: Characteristic FT-IR Vibrational Modes for this compound

Wavenumber (cm⁻¹) Assignment
~3400 ν(O-H) stretching of water molecules
~1630 δ(H₂O) bending of water molecules
~1660 νₐₛ(C=O) asymmetric stretching of oxalate
~1360 νₛ(C-O) + ν(C-C) symmetric stretching
~1317 νₛ(C-O) + δ(O-C=O) symmetric stretching
~820 δ(O-C=O) + ν(Ni-O) bending

Note: The exact positions of the peaks can vary slightly depending on the specific hydration state and crystalline structure.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides detailed information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the first few nanometers of the material's surface.

In the study of this compound, XPS is employed to monitor changes in surface composition and the chemical state of nickel, carbon, and oxygen atoms, particularly during thermal decomposition. uzh.ch High-resolution core-level spectra of Ni 2p, C 1s, and O 1s are analyzed to determine the binding energies, which are indicative of the oxidation states and chemical environments of these elements. uzh.ch For instance, the Ni 2p spectrum shows characteristic main peaks and satellite structures that are sensitive to the oxidation state and ligand environment of the nickel ions. uzh.ch Analysis of the O 1s spectrum allows for the differentiation between oxygen in the oxalate ions and in the water of hydration. core.ac.uk

A detailed XPS study on the thermal decomposition of nickel oxalate dihydrate revealed that the removal of crystallization water significantly affects the Ni-related XPS characteristics. nist.gov Parameters such as the O/Ni atomic ratio, the full width at half-maximum (FWHM) of the Ni 2p₃/₂ peak, the Ni 2p₃/₂ binding energy, and the satellite-to-main peak intensity ratio all showed maxima at approximately 200 °C, corresponding to the peak of dehydration. nist.gov

Table 2: Representative XPS Binding Energies for Ni 2p₃/₂ in Nickel Compounds

Compound Ni 2p₃/₂ Binding Energy (eV) Oxidation State of Ni
Ni metal ~852.5 0
NiO ~853.8 +2
Ni(OH)₂ ~855.8 +2
γ-NiOOH ~855.8 +3 (average)

| NiC₂O₄·2H₂O | ~855.9 | +2 |

Note: Binding energies can be influenced by surface charging and calibration methods.

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a material by measuring its absorbance of ultraviolet and visible light. shu.ac.uk In transition metal compounds like this compound, UV-Vis spectra are primarily influenced by d-d electronic transitions of the metal ion and charge-transfer transitions between the metal and the ligands. cetjournal.it

For Ni(II) complexes in an octahedral coordination environment, which is the case for nickel in nickel oxalate dihydrate, specific spin-allowed d-d transitions are expected. The absorption of light promotes electrons from lower energy d-orbitals to higher energy d-orbitals. The energy of these transitions is dependent on the ligand field strength. While detailed UV-Vis spectra specifically for solid this compound are not extensively reported, studies on aqueous solutions of Ni(II) salts show characteristic absorption peaks. For instance, solutions of nickel nitrate (B79036) hexahydrate exhibit absorption maxima around 396 nm. The electronic transitions in organic molecules, such as those involving π and n electrons, are also a key aspect of UV-Visible spectroscopy. cetjournal.it

Evolved Gas Analysis (EGA) is a technique used to study the gases released from a sample as it is heated. researchgate.net When coupled with Mass Spectrometry (MS), it becomes a powerful tool for identifying the precise chemical nature of the evolved gaseous species. researchgate.net This is particularly useful for understanding the thermal decomposition mechanisms of materials like this compound.

By coupling a thermogravimetric analyzer (TGA) with a mass spectrometer (TGA-MS), the mass loss of the sample can be correlated with the identity of the gases being evolved at specific temperatures. For nickel oxalate dihydrate, TGA-MS analysis shows that the first mass loss step corresponds to the release of water (H₂O). The subsequent decomposition of the anhydrous nickel oxalate involves the evolution of carbon dioxide (CO₂) and carbon monoxide (CO). This detailed analysis of the gaseous byproducts provides crucial information for understanding the reaction pathways of its thermal decomposition.

Table 3: Evolved Gases during Thermal Decomposition of Nickel Oxalate Dihydrate

Temperature Range (°C) Evolved Gas Species (identified by MS) Corresponding Process
~180 - 250 H₂O Dehydration

Thermal Analysis Methods

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for characterizing the thermal stability and decomposition behavior of this compound.

TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition processes involving the loss of volatile components. The TGA curve for nickel oxalate dihydrate typically shows two distinct weight loss steps. The first step, occurring at lower temperatures, corresponds to the loss of water of hydration. The second, higher temperature step, represents the decomposition of the anhydrous nickel oxalate into nickel oxide (in an oxidizing atmosphere) or metallic nickel (in an inert atmosphere), accompanied by the release of gaseous products.

DTA measures the temperature difference between a sample and an inert reference as a function of temperature. This provides information about the thermal events occurring, such as phase transitions and chemical reactions, by detecting whether they are endothermic or exothermic. The dehydration of nickel oxalate dihydrate is an endothermic process, while the subsequent decomposition of the anhydrous oxalate can be exothermic, particularly in an oxidizing atmosphere.

Table 4: Summary of Thermal Decomposition Steps for Nickel Oxalate Dihydrate

Thermal Event Temperature Range (°C) Mass Loss (%) (Typical) DTA Peak Type
Dehydration ~180 - 250 ~19.7 Endothermic

Thermogravimetric Analysis (TGA) for Mass Loss and Compositional Changes

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The instrument, a thermobalance, continuously records the sample's mass as it is subjected to a programmed heating ramp. This method is highly effective for determining the thermal stability and composition of materials by precisely identifying the temperatures at which decomposition, dehydration, or oxidation events occur, along with the corresponding percentage of mass loss.

In the study of nickel oxalate dihydrate (NiC₂O₄·2H₂O), TGA reveals a distinct multi-step decomposition process. The analysis typically shows two major mass loss events when heated in an inert atmosphere.

Dehydration: The first stage involves the loss of water of hydration. This process occurs at temperatures generally ranging from 200°C to 250°C. In this step, the hydrated compound releases its two water molecules to form anhydrous nickel oxalate. The observed mass loss of approximately 19.7% corresponds closely to the theoretical percentage of water in the dihydrate molecule.

Reaction: NiC₂O₄·2H₂O(s) → NiC₂O₄(s) + 2H₂O(g)

Decomposition: The second stage, occurring at a higher temperature range of approximately 320°C to 400°C, is the decomposition of the anhydrous nickel oxalate. This step involves a further mass loss of around 40%. In an inert (e.g., nitrogen) atmosphere, the anhydrous salt decomposes primarily into metallic nickel and carbon dioxide. The total mass loss from both stages is approximately 60.9%.

Reaction (Inert Atmosphere): NiC₂O₄(s) → Ni(s) + 2CO₂(g)

The derivative of the TGA curve (DTG) is often plotted to show the rate of mass loss, with peaks indicating the temperatures at which the maximum rate of decomposition occurs for each step.

Table 1: Summary of TGA Findings for Nickel Oxalate Dihydrate Decomposition

Decomposition StageTemperature Range (°C)Observed Mass Loss (%)Gaseous ByproductsSolid Residue
Dehydration200 - 250~19.7H₂OAnhydrous Nickel oxalate (NiC₂O₄)
Decomposition320 - 400~40.0CO₂Nickel (Ni)

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques that measure the difference in temperature or heat flow between a sample and an inert reference material as they are subjected to the same temperature program. These methods are used to detect thermal events such as phase transitions, melting, crystallization, and chemical reactions by identifying whether they are endothermic (absorb heat) or exothermic (release heat). While DTA measures the temperature difference (ΔT), DSC quantifies the heat flow, making it a more accurate method for calorimetric measurements.

For nickel oxalate dihydrate, DTA and DSC analyses complement TGA data by providing energetic information about the decomposition stages.

Dehydration Event: The initial dehydration step, where the two water molecules are removed, is consistently identified as an endothermic event. This is indicated by an endothermic peak in the DTA or DSC curve in the same temperature range as the first mass loss observed in TGA. The endothermic nature signifies that energy is absorbed from the surroundings to break the bonds holding the water molecules within the crystal structure.

Decomposition Event: The nature of the second thermal event, the decomposition of anhydrous nickel oxalate, is highly dependent on the atmosphere.

In an inert atmosphere (like nitrogen), the decomposition is reported to be an exothermic process.

In an oxidizing atmosphere (like air), the decomposition process is more complex. Studies have shown the process to be endothermic. Some research also indicates the presence of a second exothermic peak in DTA studies in air, which is attributed to the immediate oxidation of the newly formed, highly reactive metallic nickel into nickel oxide (NiO).

The combination of these techniques provides a comprehensive thermal profile of this compound, detailing both the mass changes and the associated energy transformations during its decomposition.

Table 2: Characteristic Thermal Events for Nickel Oxalate Dihydrate via DTA/DSC

ProcessTemperature Range (°C)Type of Thermal EventAtmospheric Dependence
Dehydration200 - 250EndothermicIndependent
Decomposition320 - 400ExothermicInert (e.g., Nitrogen)
Decomposition320 - 400EndothermicOxidizing (Air)

Q & A

Basic: What synthesis methods are commonly used to prepare nickel oxalate hydrate for electrode materials?

This compound is typically synthesized via a precipitation reaction between sodium oxalate (Na₂C₂O₄) and nickel sulfate (NiSO₄) in aqueous solution. The reaction produces a precipitate of this compound (NiC₂O₄·2H₂O), which is filtered, washed, and dried . For advanced applications like battery anodes, the precipitate is often heat-treated under vacuum (e.g., 290°C for 3 hours) to form composites of metallic nickel and anhydrous oxalate .

Basic: What thermal decomposition stages occur in nickel oxalate dihydrate, and how are they characterized?

Thermal decomposition proceeds in two stages:

Dehydration (180–220°C): Loss of two water molecules, forming anhydrous nickel oxalate (NiC₂O₄) with ~18.8% mass loss.

Decomposition (320–370°C): Breakdown of anhydrous oxalate into metallic nickel (Ni), CO₂, and H₂O, with ~47.9% mass loss .
These stages are analyzed using thermogravimetry (TGA), differential thermal analysis (DTA), and mass spectrometry (MS) to validate stoichiometry and gaseous byproducts .

Advanced: How can response surface methodology optimize the synthesis of nickel oxalate-based composites?

The Box-Behnken design (a response surface methodology) is used to optimize parameters like pH, temperature, and precursor concentration. For example, a 3-factor, 3-level design can predict the relationship between synthesis conditions and electrochemical performance (e.g., capacity retention). Validation is achieved through high R² values (>0.95) between predicted and experimental results .

Advanced: What electrochemical characterization methods assess nickel oxalate-derived anodes?

  • Cyclic voltammetry (CV): Probes lithiation/delithiation mechanisms by identifying redox peaks.
  • Galvanostatic cycling: Evaluates capacity retention (e.g., 552.24 mAh g⁻¹ after 100 cycles at 100 mA g⁻¹).
  • Electrochemical impedance spectroscopy (EIS): Analyzes charge-transfer resistance and interfacial stability .

Basic: Which structural characterization techniques confirm this compound crystallinity?

  • X-ray diffraction (XRD): Matches peaks to reference patterns (e.g., ICDD #01-0299 for NiC₂O₄·2H₂O) .
  • Scanning electron microscopy (SEM): Reveals morphology (e.g., spherical or needle-like particles) influencing electrochemical performance .

Advanced: How does cobalt incorporation affect this compound's structural properties?

Co-doping nickel with cobalt in mixed-metal oxalates (e.g., Ni₂.₅Co₅C₂O₄) creates a solid solution where Ni²⁺ partially replaces Co²⁺ in the crystal lattice. XRD shows peak shifts (e.g., from 35.1° for CoC₂O₄ to 35.59° for NiC₂O₄) and confirms phase purity without segregated phases .

Basic: What safety protocols are critical when handling nickel oxalate dihydrate?

  • Personal protective equipment (PPE): Gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation.
  • First aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How do synthesis routes (oxalate vs. impregnation) impact Ni/YSZ cermet properties for fuel cells?

  • Oxalate route: Produces finer Ni particles with uniform distribution, enhancing electrical conductivity (e.g., 10³ S cm⁻¹).
  • Impregnation: Yields larger Ni aggregates but faster redox kinetics.
    Both methods are compared using SEM, XRD, and impedance spectroscopy .

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